Diphenylacetaldehyde chemical properties and structure
Diphenylacetaldehyde chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylacetaldehyde, a significant organic compound, possesses a unique structural framework and chemical characteristics that make it a valuable intermediate in various synthetic applications. This technical guide provides an in-depth overview of the chemical properties, structural details, and key experimental protocols related to diphenylacetaldehyde. Furthermore, it explores the involvement of structurally similar aldehydes in biological signaling pathways, offering insights for drug development professionals.
Chemical Properties and Structure
Diphenylacetaldehyde, with the IUPAC name 2,2-diphenylacetaldehyde, is a solid, colorless to yellow compound. Its chemical identity and key physical properties are summarized below.
Structural Identifiers
The structure of diphenylacetaldehyde is characterized by an acetaldehyde core with two phenyl group substituents on the alpha-carbon.
Diagram 1: Chemical Structure of Diphenylacetaldehyde
A 2D representation of the diphenylacetaldehyde molecule.
| Identifier | Value |
| IUPAC Name | 2,2-diphenylacetaldehyde[1] |
| SMILES String | C1=CC=C(C=C1)C(C=O)C2=CC=CC=C2[1] |
| InChI | InChI=1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H[1] |
| InChIKey | HLLGFGBLKOIZOM-UHFFFAOYSA-N[1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1][2][3][4] |
| Melting Point | 50 °C | [5] |
| Boiling Point | 315 °C (lit.) | [2][5][6][7] |
| Density | 1.106 g/mL at 25 °C (lit.) | [2][5][6][7] |
| Refractive Index (n20/D) | 1.589 (lit.) | [2][5][7] |
| Flash Point | 113 °C (closed cup) | [2] |
Experimental Protocols
Synthesis of Diphenylacetaldehyde
A common method for the synthesis of diphenylacetaldehyde is the isomerization of trans-stilbene oxide.
Materials:
-
trans-Stilbene oxide
-
Reagent benzene
-
Boron trifluoride etherate
-
Water
-
Magnesium sulfate (optional)
Procedure:
-
In a 1-liter separatory funnel, dissolve 39.2 g (0.2 mole) of trans-stilbene oxide in 450 mL of reagent benzene.
-
Add 13.2 mL (0.1 mole) of boron trifluoride etherate to the solution.
-
Swirl the solution and allow it to stand for 1 minute. Longer reaction times can significantly decrease the yield.
-
Wash the solution with two 300-mL portions of water.
-
Separate the organic layer.
-
To obtain an anhydrous product, distill the benzene from the solution. Alternatively, the benzene solution can be dried over magnesium sulfate, followed by removal of the benzene under reduced pressure, though this may result in a product contaminated with water.
-
Purify the residual crude aldehyde by distillation under reduced pressure. The product is collected at 115–117°C/0.6 mm.
Characterization: The product can be characterized by forming its 2,4-dinitrophenylhydrazone derivative, which has a melting point of 146.8–147.8°C.
Diagram 2: Synthesis Workflow
Workflow for the synthesis of diphenylacetaldehyde.
Purification by Column Chromatography
While distillation is a common purification method, column chromatography can also be employed for the purification of diphenylacetaldehyde, particularly for removing polar impurities.
Materials:
-
Crude diphenylacetaldehyde
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude diphenylacetaldehyde in a minimal amount of the initial eluent (e.g., petroleum ether with a small percentage of ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as petroleum ether or a mixture with a low percentage of ethyl acetate (e.g., 98:2 petroleum ether:ethyl acetate).
-
Fraction Collection: Collect fractions in separate flasks. Monitor the separation using thin-layer chromatography (TLC).
-
Gradient Elution (Optional): If the compound does not elute with the initial solvent system, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure diphenylacetaldehyde. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified diphenylacetaldehyde.
Analytical Methods
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of purified diphenylacetaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).
-
The typical solvent used is CDCl₃, with tetramethylsilane (TMS) as an internal standard.[8]
Sample Preparation (Thin Film Method for Liquids/Low-Melting Solids):
-
Ensure the salt plates (e.g., KBr or NaCl) are clean and dry.
-
If diphenylacetaldehyde is in its liquid state (above its melting point), place a small drop onto one salt plate.
-
Place the second salt plate on top and gently rotate to create a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
Sample Preparation (KBr Pellet Method for Solids):
-
Thoroughly grind 1-2 mg of diphenylacetaldehyde with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
Data Acquisition:
-
Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by diphenylacetaldehyde are limited, research on the structurally similar compound, phenylacetaldehyde (PAA), provides valuable insights. PAA has been shown to exhibit anti-cancer properties by targeting cancer stem cells.
A study on breast cancer stem cells demonstrated that PAA induces the production of reactive oxygen species (ROS) and regulates the Stat3 (Signal Transducer and Activator of Transcription 3) signaling pathway .[6] The persistent activation of the STAT3 pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[9][10][11][12][13] PAA was found to inhibit the phosphorylation of Stat3, thereby downregulating its activity and leading to the induction of apoptosis and inhibition of tumor growth.[6]
Diagram 3: Phenylacetaldehyde (PAA) and the Stat3 Signaling Pathway
Proposed mechanism of PAA-induced apoptosis via ROS and Stat3 inhibition.
Given the structural similarity between diphenylacetaldehyde and phenylacetaldehyde, it is plausible that diphenylacetaldehyde could exhibit similar biological activities and interact with related signaling pathways. This presents a potential avenue for further research and drug development.
Conclusion
Diphenylacetaldehyde is a well-characterized organic compound with established synthetic and analytical protocols. Its chemical properties and structure make it a versatile building block in organic chemistry. The emerging research on the biological activities of structurally related aldehydes, particularly their interaction with cancer-related signaling pathways like Stat3, highlights the potential of diphenylacetaldehyde and its derivatives as subjects for future investigation in the field of drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. youtube.com [youtube.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
